molecular formula C17H20N2O2 B7477627 Morpholin-4-yl-(2-propan-2-ylquinolin-4-yl)methanone

Morpholin-4-yl-(2-propan-2-ylquinolin-4-yl)methanone

Cat. No. B7477627
M. Wt: 284.35 g/mol
InChI Key: FFNFWIQSBWVCJO-UHFFFAOYSA-N
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Description

Morpholin-4-yl-(2-propan-2-ylquinolin-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quinoline derivative that has a morpholine moiety attached to it. The synthesis of this compound has been extensively studied, and it has been found to have several advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of Morpholin-4-yl-(2-propan-2-ylquinolin-4-yl)methanone is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been found to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects
Morpholin-4-yl-(2-propan-2-ylquinolin-4-yl)methanone has been found to have several biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been found to induce apoptosis, which is a process of programmed cell death. Additionally, it has been found to have anti-inflammatory properties and can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

Morpholin-4-yl-(2-propan-2-ylquinolin-4-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, it has some limitations as well. It is not water-soluble, which makes it difficult to use in certain experiments. Additionally, it has not been extensively studied in vivo, which limits its potential applications.

Future Directions

There are several future directions for the study of Morpholin-4-yl-(2-propan-2-ylquinolin-4-yl)methanone. One of the most promising directions is the study of its potential applications in cancer research. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Additionally, studies are needed to explore its potential applications in other fields, such as drug development and inflammation research.
Conclusion
Morpholin-4-yl-(2-propan-2-ylquinolin-4-yl)methanone is a chemical compound that has several potential applications in scientific research. Its synthesis has been extensively studied, and it has been found to have potent anti-cancer properties. Its mechanism of action is not fully understood, but it has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has several advantages for lab experiments, but also has some limitations. Further studies are needed to fully understand its potential applications in various fields.

Synthesis Methods

The synthesis of Morpholin-4-yl-(2-propan-2-ylquinolin-4-yl)methanone has been extensively studied. One of the most commonly used methods for its synthesis involves the reaction of 2-iodo-4-(morpholin-4-yl)quinoline with 2-propan-2-ylbenzaldehyde in the presence of a palladium catalyst. This reaction leads to the formation of Morpholin-4-yl-(2-propan-2-ylquinolin-4-yl)methanone with a high yield.

Scientific Research Applications

Morpholin-4-yl-(2-propan-2-ylquinolin-4-yl)methanone has been found to have several potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to be effective against drug-resistant cancer cells.

properties

IUPAC Name

morpholin-4-yl-(2-propan-2-ylquinolin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12(2)16-11-14(13-5-3-4-6-15(13)18-16)17(20)19-7-9-21-10-8-19/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNFWIQSBWVCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholin-4-yl-(2-propan-2-ylquinolin-4-yl)methanone

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